molecular formula C11H7NOS B107343 Naphtho[2,1-d]thiazol-2(3H)-one CAS No. 17931-24-7

Naphtho[2,1-d]thiazol-2(3H)-one

Cat. No.: B107343
CAS No.: 17931-24-7
M. Wt: 201.25 g/mol
InChI Key: VKMBJEVQTGGMGN-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]thiazol-2(3H)-one is a bicyclic heterocyclic compound comprising a fused naphthalene and thiazole ring system. Its structure features a sulfur atom in the thiazole ring and a ketone group at position 2, contributing to its reactivity and versatility in medicinal and material chemistry . This compound serves as a precursor for synthesizing derivatives with enhanced biological activities, such as antimicrobial and antiplasmodial properties . Its synthesis typically involves cyclization reactions of thioamide intermediates or oxidation of thioether precursors, as demonstrated in multiple studies .

Properties

CAS No.

17931-24-7

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

3H-benzo[g][1,3]benzothiazol-2-one

InChI

InChI=1S/C11H7NOS/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)

InChI Key

VKMBJEVQTGGMGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

Synonyms

Naphtho[2,1-d]thiazol-2(3H)-one (9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of Naphtho[2,1-d]thiazol-2(3H)-one

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the reaction of 2-naphthylamine with sulfur in acetonitrile under controlled conditions. This method yields high purity and significant quantities of the compound, making it suitable for further biological evaluations .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, synthesized derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, compounds were tested for their zones of inhibition against these bacteria, demonstrating promising results comparable to standard antibiotics like Amoxicillin .

CompoundZone of Inhibition (mm)Bacterial Strain
A20Pseudomonas aeruginosa
B14Escherichia coli
C22Staphylococcus aureus
D17Bacillus subtilis

Antitubercular Activity

This compound and its derivatives have been evaluated for their antitubercular activity. Studies have shown that certain substitutions on the thiazole ring enhance activity against Mycobacterium tuberculosis, indicating a potential for developing new antitubercular agents .

Antiulcer Activity

The antiulcer properties of this compound derivatives have also been investigated. In experimental models, compounds demonstrated significant reductions in ulcer indices and gastric acidity when compared to standard treatments like Ranitidine. This suggests potential therapeutic applications in treating gastric ulcers .

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency.

Case Study 2: Antitubercular Screening

Another study focused on the antitubercular activity of newly synthesized compounds based on this compound. The research highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy against resistant strains of Mycobacterium tuberculosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., ketones, cyano) increase electrophilicity, facilitating nucleophilic substitution reactions .
  • Cationic derivatives (e.g., ethylated thiazolium salts) exhibit redshifted absorption spectra, useful in near-infrared imaging .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound (Example) Melting Point (°C) Yield (%) Solubility Reference
This compound Not reported 97% purity Low in water
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole 256–258 87 Soluble in DMSO
Sulfonated naphtho[1,2-d]thiazolium >300 (decomposes) 50–70 High water solubility
3-Ethylnaphtho[2,1-d]thiazolium iodide 181–196 68–72 Soluble in methanol

Trends :

  • Polar substituents (e.g., –NH₂, –CN) increase melting points due to intermolecular hydrogen bonding .
  • Sulfonic acid groups drastically improve aqueous solubility, critical for drug formulation .

Spectroscopic Characteristics

Key spectral data for structural elucidation:

Compound IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Reference
This compound 1680 (C=O) Not reported 170–175 (C=O)
2-[3-Ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole 2218 (CN) 1.62 (t, CH₃), 3.45 (q, CH₂) 113.6 (CN), 170.4 (C=O)
Naphtho[2,3-d]thiazole-4,9-dione 1685 (C=O) 7.14–7.35 (m, aromatic) 112.2–143.5 (aromatic), 168.5 (C=O)

Notable Features:

  • C≡N stretches in IR (2215–2223 cm⁻¹) confirm cyano group presence .
  • Aromatic proton signals in $ ^1H $-NMR (δ 6.5–8.0 ppm) reflect the naphthalene ring environment .

Structure-Activity Relationships (SAR) :

  • Ethyl and methyl groups at N3 improve antiplasmodial potency by enhancing lipophilicity .
  • Benzamide substituents on position 2 increase antifungal activity via π-π stacking with microbial enzymes .

Optimization Insights :

  • Microwave-assisted synthesis reduces reaction times for naphthothiazoles (e.g., from 16 h to 30 min) .
  • Triethylorthoformate in acetic anhydride facilitates imidoformylation with 71% yield .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing naphtho[2,1-d]thiazol-2(3H)-one, and how can reaction efficiency be optimized?

  • The compound is typically synthesized via Herz condensation using 2-aminonaphthalene derivatives and thionation reagents like S₂Cl₂. Multi-component reactions involving aldehydes, thioureas, and naphthol derivatives under solvent-free conditions have also shown promise . Optimization involves adjusting solvent polarity (e.g., CH₃CN or DMF), catalyst loading (e.g., ZnCl₂ for acid catalysis), and temperature (reflux conditions). By-product formation, such as disubstituted analogs, can be minimized by controlling stoichiometry and reaction time .

Q. How can structural characterization of this compound derivatives be performed to resolve ambiguities in regiochemistry?

  • X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for 2-(2-fluorophenyl)naphtho[2,1-d]thiazole (monoclinic, P2₁/n, a = 6.1859 Å, β = 95.794°) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula verification and ¹H/¹³C NMR to distinguish substituent positions. For example, thiazole ring protons typically appear as singlets at δ 6.8–7.2 ppm, while fused naphthalene protons resonate at δ 7.5–8.3 ppm .

Q. What spectroscopic methods are critical for analyzing photochemical behavior in thiazol-2(3H)-one derivatives?

  • UV-Vis spectroscopy tracks λmax shifts during photoisomerization (e.g., thiazole-to-thiazolone transitions). Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics, while FTIR confirms carbonyl (C=O) stretching vibrations at ~1700 cm⁻¹, critical for monitoring ring-opening/closure mechanisms .

Advanced Research Questions

Q. How can computational modeling address contradictions in reported reactivity trends for this compound derivatives?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity in electrophilic substitutions by analyzing Fukui indices. For example, electron-withdrawing substituents at the naphthalene C4 position reduce electrophilicity at the thiazole sulfur, aligning with experimental observations of reduced nucleophilic attack . Conflicting data on ring-opening kinetics under acidic conditions can be resolved by modeling protonation pathways and transition states .

Q. What strategies mitigate by-product formation during the synthesis of bioactive this compound analogs?

  • By-products like 5,5’-methylenebis[4-arylthiazol-2(3H)-ones] arise from uncontrolled dimerization. This is minimized using bulky aryl substituents (e.g., 4-methoxyphenyl) to sterically hinder intermolecular coupling. Column chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) effectively separates mono- and bis-products .

Q. How do structural modifications influence the biological activity of this compound derivatives in cancer models?

  • Introducing nitro groups at the naphthalene C8 position enhances cytotoxicity in ovarian cancer cell lines (IC₅₀: 2–5 μM), likely via intercalation or topoisomerase inhibition. Conversely, methoxy substituents improve solubility but reduce potency, as seen in comparative studies of 8-nitro vs. 8-methoxy analogs .

Q. What experimental designs are recommended for studying sigma-1 receptor binding using radiolabeled thiazol-2(3H)-one derivatives?

  • Radioligands like ⁶-[¹⁸F]fluoropropylbenzo[d]thiazol-2(3H)-one require HPLC purification (C18 column, MeOH/H₂O 70:30) and metabolite analysis in plasma. In vivo PET imaging in rodents should include blocking studies with haloperidol to confirm receptor specificity .

Methodological Challenges

Q. How can conflicting spectral data for isomeric thiazol-2(3H)-one derivatives be resolved?

  • Overlapping NMR signals for positional isomers (e.g., C3 vs. C5 substitution) are resolved via NOESY correlations. For example, naphthalene H1 shows cross-peaks with thiazole H2 in the 2,1-d isomer but not in the 1,2-d analog . LC-MS/MS with collision-induced dissociation (CID) further distinguishes isomers via fragment ion patterns .

Q. What catalytic systems improve the yield of π-stacked mixed-valence salts from naphtho[2,1-d]thiazole precursors?

  • Electrochemical oxidation in BF₄⁻-containing electrolytes (e.g., [NT]₃[BF₄]₂) achieves conductive salts with π-stacking distances of 3.4–3.6 Å. Catalytic FeCl₃ (5 mol%) enhances charge-transfer efficiency, as evidenced by EPR spectroscopy showing radical cation formation .

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